2-Amino-3-[benzyl(methyl)amino]propanoic acid
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Overview
Description
“2-Amino-3-[benzyl(methyl)amino]propanoic acid” is a compound with the CAS Number: 202979-87-1 . It has a molecular weight of 208.26 . The IUPAC name for this compound is 3-[benzyl(methyl)amino]alanine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O2/c1-13(8-10(12)11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 208.26 .Scientific Research Applications
Renewable Building Blocks for Materials Science
The exploration of renewable compounds like phloretic acid, derived from amino acids, for enhancing the reactivity of molecules towards benzoxazine ring formation instead of phenol, illustrates a sustainable alternative for material science applications. This approach has led to the development of materials with suitable thermal and thermo-mechanical properties for various uses, showcasing the potential of amino acid derivatives in creating environmentally friendly materials (Trejo-Machin et al., 2017).
Structural Studies and Polymorphism
The study of amino alcohol salts with Quinaldinate, involving amino acids, has contributed to the understanding of hydrogen bonding and polymorphism in chemical structures. Such research provides valuable insights into the molecular interactions and structural diversity of amino acid derivatives, which are critical for designing new compounds with specific physical and chemical properties (Podjed & Modec, 2022).
Liquid Crystals and Material Properties
The development of a new family of nematic liquid crystals derived from amino acids, featuring highly polar end-groups, demonstrates the versatility of amino acid derivatives in tailoring the properties of liquid crystals for advanced display technologies and electronic applications. This research underscores the role of amino acid derivatives in enhancing the functionality and performance of liquid crystals (Gude et al., 2013).
Modification of Polymeric Materials
The functional modification of polymeric materials through the incorporation of amino acid derivatives, such as the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, illustrates the potential of amino acids in biomedical applications. These modifications have led to enhanced thermal stability and promising biological activities, highlighting the role of amino acid derivatives in developing new materials for medical use (Aly & El-Mohdy, 2015).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-amino-3-[benzyl(methyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(8-10(12)11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDXWYTCUSGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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